2-Deacetoxytaxinine J

Anticancer Taxane Diterpenoids Breast Cancer

2-Deacetoxytaxinine J (2-DAT-J; CAS 119347-14-7) is a taxane diterpenoid isolated from the bark of the Himalayan yew (Taxus baccata L. spp.

Molecular Formula C37H46O10
Molecular Weight 650.8 g/mol
Cat. No. B026201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deacetoxytaxinine J
Synonyms2-deacetoxytaxinine J
Molecular FormulaC37H46O10
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29+,30+,31+,34-,35+,37+/m1/s1
InChIKeyMIJTXBNFQDJTPL-PXORYUGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Deacetoxytaxinine J: Foundational Procurement Data for a Taxane Diterpenoid


2-Deacetoxytaxinine J (2-DAT-J; CAS 119347-14-7) is a taxane diterpenoid isolated from the bark of the Himalayan yew (Taxus baccata L. spp. wallichiana) in a yield of 0.1% [1]. It is a non-taxol-type taxoid lacking the C-13 N-acylphenylisoserine side chain and the C-4/C-5 oxetane ring characteristic of paclitaxel [2]. 2-DAT-J has demonstrated in vitro cytotoxicity against breast cancer cell lines (MCF-7: 20 μM; MDA-MB-231: 10 μM) [3], in vivo tumor regression in a DMBA-induced rat mammary tumor model (10 mg/kg oral, 30 days) [4], and multidrug resistance reversal activity in P-glycoprotein-overexpressing cells [5]. It serves as a versatile scaffold for semisynthetic taxoid derivatization [6].

Why Generic Substitution Fails: Procurement Risks of 2-Deacetoxytaxinine J Analogs


2-Deacetoxytaxinine J is not interchangeable with its close structural relatives or other taxane diterpenoids. The absence of the C-2 acetoxy group, compared to taxinine J, significantly alters its biological profile [1]. For instance, while 2-DAT-J completely reverses multidrug resistance in P-gp-overexpressing KB-C2 cells at 10 μM, taxinine and taxinine M show no reversal effect under identical conditions [2]. Similarly, the C-5 cinnamoyl and C-10 acetyl groups are essential for anticancer activity; their removal or modification abolishes cytotoxic effects [3]. Even a minor positional change—such as shifting the deacetoxy group from C-2 to C-7 (7-deacetoxytaxinine J)—yields a compound for which no comparable quantitative bioactivity data exist in the primary literature . These functional group dependencies render simple 'in-class' substitution untenable without compromising experimental outcomes.

Quantitative Differentiation Guide: 2-Deacetoxytaxinine J Versus Closest Analogs


Differential Cytotoxicity Against Breast Cancer Cell Lines MCF-7 and MDA-MB-231

2-Deacetoxytaxinine J (2-DAT-J) exhibits differential in vitro cytotoxicity against two human breast cancer cell lines. In a head-to-head comparison, 2-DAT-J inhibited MCF-7 cells at 20 μM and MDA-MB-231 cells at 10 μM [1]. In contrast, the parent compound taxinine J lacks quantitatively defined cytotoxicity against these breast cancer lines in the primary literature, with available reports only noting qualitative inhibitory activity on hepatoma cells [2]. Furthermore, 7-deacetoxytaxinine J—the C-7 positional isomer—has no published cytotoxicity data against any cell line, representing a complete data gap for procurement decision-making .

Anticancer Taxane Diterpenoids Breast Cancer

In Vivo Tumor Regression in DMBA-Induced Rat Mammary Carcinoma Model

2-Deacetoxytaxinine J is the only compound among its close structural analogs with documented in vivo anticancer activity. Oral administration of 2-DAT-J at 10 mg/kg/day for 30 days to Sprague Dawley rats bearing DMBA-induced mammary tumors resulted in significant tumor regression compared to vehicle-treated controls (p < 0.05) [1]. No published in vivo efficacy data exist for taxinine J, 7-deacetoxytaxinine J, or taxuspine C in comparable tumor models. This in vivo validation provides a critical differentiation point not available for alternative taxanes.

In Vivo Anticancer Preclinical Mammary Tumor

Multidrug Resistance (MDR) Reversal in P-Glycoprotein-Overexpressing KB-C2 Cells

2-Deacetoxytaxinine J demonstrates complete reversal of multidrug resistance at 10 μM in KB-C2 cells overexpressing P-glycoprotein (P-gp), restoring sensitivity to colchicine, vincristine, and taxol [1]. Under identical assay conditions, the structurally related taxinine and taxinine M exhibit no reversal effect whatsoever [2]. This functional dichotomy is attributed to the absence of the C-2 acetoxy group in 2-DAT-J, which appears critical for P-gp inhibition. Additionally, 2-DAT-J increases cellular accumulation of vincristine in multidrug-resistant 2780AD cells as potently as the established P-gp inhibitor verapamil [3].

Multidrug Resistance P-Glycoprotein Chemosensitizer

Structure-Activity Relationship (SAR): Essential C-5 Cinnamoyl and C-10 Acetyl Groups

SAR studies on 2-deacetoxytaxinine J and its semisynthetic derivatives have identified the C-5 cinnamoyl group and the C-10 acetyl group as essential pharmacophoric elements for anticancer activity [1]. Derivatives lacking these functional groups (e.g., 2-deacetoxydecinnamoyl taxinine J) show markedly reduced or abolished cytotoxicity [2]. This SAR signature differentiates 2-DAT-J from taxuspine C, which possesses a cinnamoyl group but differs in substitution at C-2 and C-7, resulting in a distinct biological profile [3]. The defined SAR map enables rational selection of 2-DAT-J as a validated starting scaffold for medicinal chemistry optimization.

Structure-Activity Relationship Taxane SAR Functional Group Mapping

Cytotoxicity Across Multiple Cancer Cell Lines: P388, L1210, and KB

2-Deacetoxytaxinine J exhibits a distinct cytotoxicity fingerprint across a panel of cancer cell lines. In vitro assays report an IC50 of 15.2 μg/mL against P388 murine leukemia cells, an IC50 of 4.9 μg/mL against L1210 leukemia cells (with 79.5% inhibition at 10 μg/mL), and 27.6% inhibition of KB epidermoid carcinoma cells at 10 μg/mL [1]. This multi-lineage activity profile contrasts with taxinine J, for which no quantitative cytotoxicity data across these specific lines are available in the public literature. The differential sensitivity of L1210 versus KB cells suggests potential selectivity that warrants further investigation .

Cytotoxicity Profiling Leukemia Solid Tumor

Semisynthetic Derivatization Potential: Access to Novel Taxoids

2-Deacetoxytaxinine J serves as a productive scaffold for semisynthetic diversification. A library of novel taxoids (compounds 7, 8, 10-13) was synthesized from naturally occurring 2-DAT-J and screened for anticancer activity [1]. Additionally, 2-DAT-J derivatives have been explored as MDR reversal agents, with one derivative showing activity at 0.1 μM in combination with paclitaxel in MCF7-R cells [2]. In contrast, 7-deacetoxytaxinine J and taxinine J have not been reported as starting materials for analogous derivatization libraries in the primary literature, limiting their utility in medicinal chemistry campaigns.

Semisynthesis Taxoid Library Medicinal Chemistry

Optimal Research and Procurement Scenarios for 2-Deacetoxytaxinine J


Preclinical Breast Cancer Research Requiring In Vitro/In Vivo Validation

2-Deacetoxytaxinine J is the optimal choice for preclinical breast cancer research programs that demand both in vitro cytotoxicity data and in vivo proof-of-concept. The compound has defined activity against MCF-7 (20 μM) and MDA-MB-231 (10 μM) cell lines, and importantly, demonstrates statistically significant tumor regression in a DMBA-induced rat mammary tumor model at 10 mg/kg oral dosing for 30 days [1]. No close structural analog (taxinine J, 7-deacetoxytaxinine J) possesses comparable in vivo validation, making 2-DAT-J uniquely positioned to reduce translational risk in early-stage oncology projects.

Multidrug Resistance (MDR) Chemosensitizer Development

For research programs focused on overcoming P-glycoprotein-mediated multidrug resistance, 2-deacetoxytaxinine J offers a structurally defined and functionally validated chemotype. At 10 μM, 2-DAT-J completely reverses resistance to colchicine, vincristine, and taxol in P-gp-overexpressing KB-C2 cells—an activity that is entirely absent in the structurally related taxinine and taxinine M [2]. Furthermore, 2-DAT-J increases vincristine accumulation in 2780AD cells as potently as verapamil, a benchmark P-gp inhibitor. Procurement of 2-DAT-J enables focused structure-activity exploration of MDR reversal without confounding by inactive structural analogs.

Semisynthetic Medicinal Chemistry Campaigns

2-Deacetoxytaxinine J is the preferred starting scaffold for semisynthetic taxoid diversification. Published methodologies demonstrate successful derivatization to yield libraries of novel taxoids (compounds 7, 8, 10-13) that have been screened for anticancer activity [3]. Additionally, 2-DAT-J derivatives have been explored as MDR reversal agents, with one analog showing potent activity at 0.1 μM in combination with paclitaxel [4]. The defined SAR requirements—C-5 cinnamoyl and C-10 acetyl groups essential for activity—provide a rational framework for focused analog design, unlike 7-deacetoxytaxinine J or taxinine J which lack comparable derivatization reports.

Multi-Cell Line Cytotoxicity Profiling for Broad-Spectrum Anticancer Screening

2-Deacetoxytaxinine J is suitable for multi-cell line cytotoxicity profiling in broad-spectrum anticancer screening initiatives. The compound has established activity data across P388 leukemia (IC50 = 15.2 μg/mL), L1210 leukemia (IC50 = 4.9 μg/mL; 79.5% inhibition at 10 μg/mL), and KB epidermoid carcinoma (27.6% inhibition at 10 μg/mL) cell lines [5]. This diverse cytotoxicity fingerprint enables researchers to assess tissue- or lineage-specific sensitivity patterns, whereas taxinine J and other close analogs lack comparable multi-line quantitative data in the public domain.

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